What is the chemical structure of 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid
What is the chemical structure of 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid
Executive Summary & Chemical Identity
In modern medicinal chemistry and agrochemical design, the pyrazole core serves as a privileged scaffold. Specifically, 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1023272-73-2) has emerged as a highly versatile building block[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic pharmacophore where every substituent has been deliberately chosen to tune its physicochemical behavior, steric profile, and target engagement capabilities.
This whitepaper dissects the structural causality, synthetic methodology, and biological applications of this specific pyrazole derivative, providing a self-validating framework for researchers looking to incorporate it into their discovery pipelines.
Core Structural Analysis & Causality
The unique properties of 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid arise from the synergistic effects of its three primary substituents attached to the 1H-pyrazole core.
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N1-Methyl Group: Unsubstituted pyrazoles undergo rapid annular tautomerization, which severely complicates Structure-Activity Relationship (SAR) studies and can lead to unpredictable receptor binding. The addition of the N1-methyl group locks the ring into a single tautomeric form[2]. Furthermore, it increases the overall lipophilicity of the molecule and prevents off-target hydrogen bonding that typically occurs with free N-H groups.
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C4-Carboxylic Acid: This moiety acts as the primary anchor for target binding. In biological systems, the carboxylic acid typically engages in strong hydrogen bonding or salt-bridge formation with basic amino acid residues (e.g., arginine or lysine) within receptor or enzyme binding pockets[3].
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C5-Isobutoxy Group: The ether linkage provides electron donation to the pyrazole ring via resonance, increasing the electron density of the core. More importantly, the bulky isobutyl moiety is designed to occupy hydrophobic accessory pockets in target proteins, enhancing target selectivity and improving overall membrane permeability.
Fig 1: Structural deconstruction of 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Physicochemical Profiling
Understanding the quantitative metrics of this building block is critical for predicting its behavior in subsequent synthetic steps and biological assays.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Rationale |
| Chemical Name | 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid | IUPAC standard nomenclature |
| CAS Registry Number | 1023272-73-2 | Unique identifier[1] |
| Molecular Formula | C9H14N2O3 | Confirms atomic composition |
| Molecular Weight | 198.22 g/mol | Optimal for fragment-based drug design (FBDD) |
| Hydrogen Bond Donors | 1 | Restricted to the carboxylic acid -OH |
| Hydrogen Bond Acceptors | 4 | Comprises N2, and the three oxygen atoms |
| Rotatable Bonds | 4 | Provides conformational flexibility for the isobutoxy tail |
Synthetic Methodology: A Self-Validating Protocol
Direct alkylation of 5-hydroxy-1-methylpyrazole often yields an intractable mixture of O-alkylated and N-alkylated products due to the ambidentate nature of the intermediate[2]. To establish a robust, high-yielding route, we employ a Nucleophilic Aromatic Substitution (SNAr) strategy utilizing ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate[4]. The electron-withdrawing ester group at C4 strongly activates the C5 position, facilitating the displacement of the chloride ion by the isobutoxide nucleophile.
Step-by-Step Experimental Workflow
Step 1: Alkoxide Generation & SNAr Reaction
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Preparation: In an oven-dried, 250 mL round-bottom flask under an inert nitrogen atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in 50 mL of anhydrous THF at 0 °C.
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Nucleophile Formation: Slowly add isobutanol (1.2 eq) dropwise. Stir the mixture for 30 minutes until hydrogen gas evolution ceases.
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Causality: Pre-forming the sodium isobutoxide ensures the generation of a highly reactive nucleophilic species and prevents competitive hydrolysis of the starting material's ester group.
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Substitution: Add a solution of ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in 20 mL THF dropwise to the alkoxide mixture. Warm the reaction to room temperature and stir for 4-6 hours. Monitor completion via LC-MS.
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Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester.
Step 2: Saponification & Isolation
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Hydrolysis: Dissolve the crude ethyl 5-isobutoxy-1-methyl-1H-pyrazole-4-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (50 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 12 hours.
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Causality: LiOH is specifically chosen over harsher bases like NaOH or KOH to ensure selective cleavage of the ester without risking the degradation of the ether linkage at the C5 position.
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Isolation: Concentrate the mixture in vacuo to remove the volatile organic solvents. Cool the remaining aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches 2-3.
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Collection: The target product, 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid, will precipitate as a white to off-white solid. Filter the precipitate, wash with ice-cold distilled water, and dry under high vacuum for 24 hours.
Step 3: Protocol Validation (Self-Validating System) To ensure the integrity of the synthesized batch, run a ¹H NMR (DMSO-d₆) spectrum. The protocol is validated if the following key signals are present:
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A distinct singlet at ~7.8 ppm (1H), confirming the intact pyrazole C3-H.
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A sharp singlet at ~3.7 ppm (3H), confirming the N1-methyl group.
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The characteristic isobutoxy splitting pattern: a doublet for the -O-CH₂- group, a multiplet for the -CH- group, and a doublet integrating to 6H for the terminal methyls.
Fig 2: Two-step synthesis via SNAr and subsequent ester saponification.
Biological Target Engagement: 11β-HSD1 Inhibition
In drug development, 1-alkyl-5-substituted-pyrazole-4-carboxylic acids are highly valued for their role as competitive inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[5].
11β-HSD1 is an enzyme predominantly expressed in hepatic and adipose tissues that catalyzes the intracellular reduction of inactive cortisone to active cortisol. Overactivity of this enzyme is a primary driver of localized glucocorticoid excess, leading to metabolic syndrome, insulin resistance, and type 2 diabetes[5].
When 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid derivatives are introduced to the biological system, the C4-carboxylic acid forms critical hydrogen bonds with the catalytic tyrosine residues of 11β-HSD1. Simultaneously, the C5-isobutoxy group acts as a lipophilic wedge, extending deep into the enzyme's hydrophobic accessory pocket. This dual-action binding provides exceptional affinity and prevents the natural substrate (cortisone) from entering the active site.
Fig 3: Mechanism of 11β-HSD1 inhibition by pyrazole-4-carboxylic acid derivatives.
References
- Google Patents: EP2295411A1 - Pyrazoles as 11-beta-hsd-1.
Sources
- 1. 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS#: 1023272-73-2 [chemicalbook.com]
- 2. evitachem.com [evitachem.com]
- 3. 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | 1248794-32-2 | Benchchem [benchchem.com]
- 4. EP2295411A1 - Pyrazoles as 11-beta-hsd-1 - Google Patents [patents.google.com]
- 5. EP2295411A1 - Pyrazoles as 11-beta-hsd-1 - Google Patents [patents.google.com]

